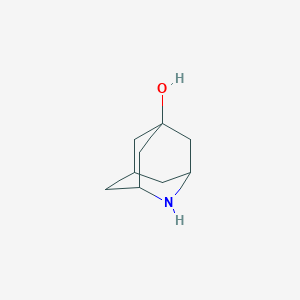









|
REACTION_CXSMILES
|
[CH:1]12[CH2:10][C:5]3(O)[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[NH:2]1)[CH2:8]2.[CH:12]([OH:14])=[O:13].OS(O)(=O)=O.O=S(=O)=O.[CH3:24]O>>[CH:1]12[CH2:10][C:5]3([C:12]([O:14][CH3:24])=[O:13])[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[NH:2]1)[CH2:8]2 |f:2.3|
|


|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C12NC3CC(CC(C1)C3)(C2)O
|
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O
|
|
Name
|
|
|
Quantity
|
36 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for another 1 hr at 60° C. (monitored by LCMS)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was slowly added for the next 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture thus formed
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 00° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
to slowly warm to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
while stirring the reaction mixture for 4-5 hrs
|
|
Duration
|
4.5 (± 0.5) h
|
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was then concentrated under vacuum
|
|
Type
|
ADDITION
|
|
Details
|
The residue was poured into ice (30 g)
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with 5% methanol in DCM (3×100 ml)
|
|
Type
|
WASH
|
|
Details
|
Combined organic layer was washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
The organic layer was finally concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to get intermediate-8
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C12NC3CC(CC(C1)C3)(C2)C(=O)OC
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 50% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |